molecular formula C20H23NO3 B14865780 4-Methoxy-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-benzamide

4-Methoxy-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-benzamide

Cat. No.: B14865780
M. Wt: 325.4 g/mol
InChI Key: ZWAHFYJBRWITGF-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxy group, a benzamide moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of 4-methoxybenzoic acid with an appropriate amine, followed by activation with a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling Step: The final step involves coupling the tetrahydropyran intermediate with the benzamide intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide.

    Reduction: Formation of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.

    Industrial Applications: It is explored for its potential use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and benzamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(tert-pentyl)aniline: A compound with a similar methoxy group but different amine substitution.

    2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide: A structural isomer with a methoxy group at a different position.

    4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide: A compound with an acetamide moiety instead of a benzamide moiety.

Uniqueness

4-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and benzamide moiety provide a unique scaffold for interaction with biological targets, making it a valuable compound for medicinal chemistry and drug discovery.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C20H23NO3/c1-23-18-9-7-16(8-10-18)19(22)21-15-20(11-13-24-14-12-20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,22)

InChI Key

ZWAHFYJBRWITGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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